Product packaging for 4-(1-Adamantyl)benzene-1,2-diamine(Cat. No.:CAS No. 763901-28-6)

4-(1-Adamantyl)benzene-1,2-diamine

Cat. No.: B2655821
CAS No.: 763901-28-6
M. Wt: 242.366
InChI Key: RPQWTZNRDVNGCZ-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)benzene-1,2-diamine is a high-purity chemical reagent featuring a rigid adamantane moiety coupled with a reactive 1,2-diaminobenzene group. This unique structure makes it a valuable intermediate for researchers, particularly in synthesizing novel compounds for pharmaceutical development and advanced materials. The adamantane group is renowned for imparting significant lipophilicity, steric bulk, and stability to molecules, which can enhance blood-brain barrier penetration and binding affinity to biological targets . This compound is primarily For Research Use Only (RUO) and is a key starting material in exploratory chemistry. Its applications include the design and synthesis of new chiral ligands for enantioselective catalysis, driven by the inherent chirality of 1,2-disubstituted adamantane systems . In medicinal chemistry, it serves as a precursor for developing potential therapeutics, as adamantyl-derived hybrids have shown promise as selective inhibitors of enzymes like butyrylcholinesterase (BChE), a target in Alzheimer's disease research . Researchers also utilize it to create rigid, thermally stable molecular components for supramolecular chemistry and functional materials . Handle with care in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22N2 B2655821 4-(1-Adamantyl)benzene-1,2-diamine CAS No. 763901-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-adamantyl)benzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c17-14-2-1-13(6-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12H,3-5,7-9,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQWTZNRDVNGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry for 4 1 Adamantyl Benzene 1,2 Diamine

Strategies for Adamantyl Moiety Introduction

The initial and crucial step in the synthesis of 4-(1-Adamantyl)benzene-1,2-diamine is the formation of a C-C bond between the adamantane (B196018) cage and the benzene (B151609) ring. Friedel-Crafts alkylation stands out as the most prevalent method for this transformation.

Friedel-Crafts Alkylation Approaches for Adamantylbenzene Precursors

The Friedel-Crafts alkylation is a powerful tool for attaching alkyl groups to aromatic rings. In the context of synthesizing adamantylbenzene precursors, this reaction typically involves the reaction of benzene with an adamantyl halide or alcohol in the presence of a Lewis acid or a strong protic acid catalyst. youtube.com

The reaction proceeds via an electrophilic aromatic substitution mechanism. The catalyst, such as aluminum chloride (AlCl₃), facilitates the formation of an adamantyl carbocation, which then acts as the electrophile and attacks the electron-rich benzene ring. youtube.com The bulky nature of the adamantyl group generally leads to mono-alkylation, as the resulting adamantylbenzene is sterically hindered, preventing further substitution.

Reactant 1Reactant 2CatalystProductReference
Benzene1-BromoadamantaneAlCl₃1-Adamantylbenzene rsc.org
Benzene1-Adamantanol (B105290)Trifluoroacetic acid1-Adamantylbenzene biosynth.com

This table presents common reactants and catalysts used in the Friedel-Crafts alkylation to produce 1-adamantylbenzene, a key precursor.

Alternative C-C Bond Formation Methodologies

While Friedel-Crafts alkylation is the most direct method, other C-C bond formation strategies can theoretically be employed to synthesize adamantylbenzene precursors. These methods often involve the coupling of an adamantyl-containing organometallic reagent with an aryl halide or a related derivative. For instance, adamantyl Grignard reagents or adamantylzinc compounds can participate in cross-coupling reactions catalyzed by transition metals like palladium or nickel. rsc.org However, for the specific synthesis of 1-adamantylbenzene, these methods are generally less common than the more straightforward Friedel-Crafts approach.

Synthesis of the Diamine Functionality

Once the adamantylbenzene precursor is obtained, the next phase involves the introduction and subsequent conversion of functional groups to yield the desired 1,2-diamine arrangement on the benzene ring. The reduction of nitro groups is the most widely employed strategy.

Reduction of Nitro-Substituted Adamantylbenzene Precursors

The most common pathway to introduce amino groups onto an aromatic ring is through the nitration of the ring followed by the reduction of the nitro groups. For the synthesis of this compound, a dinitro-substituted adamantylbenzene precursor is required. The reduction of the nitro groups can be achieved using a variety of reducing agents.

Catalytic hydrogenation is a clean and efficient method, often utilizing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. google.com Alternatively, metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are classic and effective reagents for nitro group reduction. orgsyn.org Other reducing agents like sodium hydrosulfite and tin(II) chloride can also be employed. orgsyn.org

Nitro-PrecursorReducing AgentProductReference
1-(4'-nitrophenyl)adamantaneH₂/Raney Nickel4-(1-adamantyl)aniline (B176474) google.com
o-NitroanilineTin and Hydrochloric Acido-Phenylenediamine (B120857) orgsyn.org
2-NitroanilineSodium Borohydride/CuFe₂O₄o-Phenylenediamine researchgate.net

This table showcases various reducing agents used to convert nitro-aromatic compounds to their corresponding anilines, a key step in forming the diamine functionality.

Conversion of Other Functional Groups to Diamines

While the reduction of nitro groups is the predominant method, other functional groups can, in principle, be converted to amines. For instance, a di-carboxylic acid derivative of adamantylbenzene could potentially be converted to the diamine via a Curtius or Hofmann rearrangement. However, these routes are more complex and less direct than the nitration-reduction pathway for this specific target molecule.

Regioselective Synthesis and Isomer Control

A significant challenge in the synthesis of this compound is achieving the correct regiochemistry. The bulky adamantyl group on the benzene ring acts as an ortho-, para-director in electrophilic aromatic substitutions. researchgate.net Therefore, the dinitration of 1-adamantylbenzene is expected to yield a mixture of isomers, including the desired 1-adamantyl-3,4-dinitrobenzene (which upon reduction would give the target molecule) and other isomers such as 1-adamantyl-2,4-dinitrobenzene and 1-adamantyl-2,5-dinitrobenzene.

Controlling the regioselectivity of the nitration step is therefore crucial. The reaction conditions, such as the nitrating agent, temperature, and solvent, can influence the isomeric ratio. researchgate.netnih.gov For example, the use of milder nitrating agents or carrying out the reaction at lower temperatures might favor the formation of the desired isomer.

A more controlled, albeit longer, synthetic route could involve starting with a pre-functionalized benzene ring to direct the adamantylation and subsequent functional group manipulations. For instance, starting with o-nitroaniline and performing a Friedel-Crafts alkylation with an adamantyl source could potentially lead to 4-(1-adamantyl)-2-nitroaniline. Subsequent reduction of the nitro group would then yield the final product. However, the success of such a reaction would depend on the relative reactivity and directing effects of the amino and nitro groups.

Ultimately, the purification of the desired isomer from a mixture of products through techniques like chromatography or recrystallization is often a necessary step in the synthesis of regiochemically pure this compound.

Chiral Synthesis and Resolution Techniques for Adamantane-Containing Diamines

The synthesis of chiral adamantane derivatives, including diamines, presents a unique set of challenges and opportunities in stereocontrolled chemistry. The inherent chirality in many substituted adamantanes, particularly those with substitution at different positions on the cage, necessitates advanced synthetic strategies to obtain enantiomerically pure compounds. These chiral diamines are of significant interest as building blocks for asymmetric catalysis and medicinal chemistry.

Formally replacing hydrogen atoms at the C1 and C2 positions of the adamantane molecule results in chiral 1,2-disubstituted derivatives. nih.gov The development of synthetic pathways to access enantiomerically pure versions of these compounds is actively pursued. nih.gov One approach involves the use of chiral starting materials that already possess the desired stereochemistry, which is then carried through the synthetic sequence.

Another powerful strategy is asymmetric synthesis, where chirality is introduced during the reaction sequence using a chiral catalyst or auxiliary. For instance, the catalytic asymmetric synthesis of 1,2-diamines, in general, has seen significant advancements, employing methods such as the hydrogenation of C=N bonds and C-H amination reactions. rsc.org While direct asymmetric synthesis on the adamantane core can be challenging, functionalization of prochiral adamantane derivatives with chiral reagents is a viable route.

Resolution of racemic mixtures is a common and practical method for obtaining enantiomerically pure adamantane-containing diamines. This technique involves the use of a chiral resolving agent to form a pair of diastereomeric salts with the racemic diamine. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. After separation, the resolving agent is removed to yield the individual enantiomers of the diamine. Common resolving agents for diamines include chiral acids like tartaric acid and its derivatives. researchgate.net For example, a method for the chiral resolution of (±)-cyclohexane-1,2-diamine utilizes xylaric acid as a substitute for tartaric acid, yielding the corresponding (1R,2R) and (1S,2S) enantiomers in high optical purity. researchgate.net A similar principle can be applied to adamantane-containing diamines.

Desymmetrization of meso-diamines is another sophisticated approach to obtaining chiral diamines. rsc.org This involves the selective reaction of one of the two identical amino groups in a meso-diamine with a chiral reagent or catalyst, leading to a non-racemic product.

Table 1: Methodologies for Chiral Synthesis and Resolution of Adamantane-Containing Diamines

Methodology Description Key Considerations
Asymmetric Synthesis Introduction of chirality during the synthesis using chiral catalysts, reagents, or auxiliaries. rsc.org Requires development of specific catalysts for the adamantane scaffold.
Resolution of Racemates Separation of a racemic mixture into its constituent enantiomers using a chiral resolving agent to form separable diastereomeric salts. researchgate.net Efficiency depends on the choice of resolving agent and crystallization conditions.
Use of Chiral Pool Starting the synthesis from an already enantiomerically pure starting material. Availability of suitable chiral adamantane precursors can be limited.
Desymmetrization Selective reaction of one of two enantiotopic functional groups in a meso-compound. rsc.org Requires a highly selective catalyst or reagent.

Synthetic Variations and Adaptations of the this compound Scaffold

The this compound scaffold is a versatile platform that can be synthetically modified to generate a diverse range of derivatives with tailored properties. These variations can be broadly categorized into modifications of the adamantane core, alterations to the benzene ring, and different strategies for the introduction and derivatization of the diamine functionality.

One common synthetic variation involves the pre-functionalization of the adamantane cage before its attachment to the aromatic ring. The adamantane moiety is known for its use as a rigid and sterically bulky scaffold in catalyst design and medicinal chemistry. researchgate.net Its polyfunctionalization allows for the creation of complex molecular architectures. researchgate.net For example, starting with 1-bromoadamantane, various substituents can be introduced onto the adamantane core prior to the Friedel-Crafts reaction with a suitable benzene derivative. This approach allows for the incorporation of additional functional groups that can modulate the electronic and steric properties of the final molecule.

Variations on the benzene ring can be achieved by using substituted benzene precursors in the initial adamantylation step. For instance, using a substituted catechol or its protected form would allow for the introduction of the adamantyl group at a specific position relative to the hydroxyl groups, which are then converted to the diamine. Alternatively, electrophilic aromatic substitution reactions can be performed on the 4-(1-adamantyl)benzene moiety before the introduction of the nitro groups that are subsequently reduced to the diamine. This allows for the incorporation of substituents such as halogens, alkyl, or alkoxy groups on the aromatic ring.

The introduction of the diamine functionality itself can be varied. While the nitration of 1-adamantylbenzene followed by reduction is a common route, other methods for C-N bond formation can be employed. nih.gov For example, catalytic C-H amination has emerged as a powerful tool for the synthesis of 1,2-diamines. nih.gov This could potentially be applied to an adamantyl-substituted benzene ring to directly install the amine groups.

Furthermore, once the this compound core is synthesized, the diamine groups can serve as handles for further derivatization. They can be acylated, alkylated, or used in condensation reactions to form heterocyclic rings, such as benzimidazoles. These modifications can significantly alter the biological activity and material properties of the resulting compounds.

Table 2: Synthetic Variations of the this compound Scaffold

Modification Site Synthetic Strategy Potential Outcome
Adamantane Core Pre-functionalization of 1-bromoadamantane before Friedel-Crafts reaction. Introduction of additional functional groups on the adamantane cage.
Benzene Ring Use of substituted benzene precursors in the adamantylation step. Synthesis of derivatives with various substitution patterns on the aromatic ring.
Post-adamantylation functionalization of the aromatic ring. Controlled introduction of substituents at specific positions.
Diamine Functionality Alternative C-N bond-forming reactions, such as catalytic C-H amination. nih.gov More direct or efficient synthesis of the diamine moiety.
Post-synthesis derivatization of the amine groups (e.g., acylation, alkylation). Creation of a library of compounds with diverse functionalities.

Chemical Transformations and Derivatization Strategies of 4 1 Adamantyl Benzene 1,2 Diamine

Cyclocondensation Reactions for Heterocyclic Ring Formation

The vicinal diamine functionality of 4-(1-adamantyl)benzene-1,2-diamine is a precursor for the synthesis of a variety of heterocyclic systems through cyclocondensation reactions. These reactions involve the formation of a new ring by the reaction of the two amino groups with a suitable bifunctional reagent.

Synthesis of Benzimidazoles from this compound

Benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities, can be synthesized from o-phenylenediamines. nih.gov The general synthesis involves the condensation of 1,2-phenylenediamine with various carbonyl compounds such as aldehydes, carboxylic acids, or their derivatives. nih.gov This reaction can be catalyzed by agents like ammonium (B1175870) chloride. nih.gov

In the context of this compound, its reaction with appropriate carbonyl compounds under cyclizing conditions would lead to the formation of benzimidazoles bearing a bulky adamantyl substituent at the 5-position. While specific studies detailing this exact transformation are not prevalent in the provided search results, the general reactivity of o-phenylenediamines strongly supports this possibility. nih.govorganic-chemistry.org The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the benzimidazole (B57391) ring. nih.gov The presence of the adamantyl group is expected to influence the solubility and physical properties of the resulting benzimidazole derivatives.

Formation of Quinoxalines and Benzodiazepines

Quinoxalines: These nitrogen-containing heterocyclic compounds are readily prepared by the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. sid.irnih.gov This reaction is a classic and efficient method for quinoxaline (B1680401) synthesis. nih.gov The reaction of this compound with a 1,2-diketone, such as benzil (B1666583), would yield a 6-(1-adamantyl)quinoxaline derivative. The reaction can be carried out under mild conditions, often at room temperature in a suitable solvent system like ethanol/water, and can be catalyzed by various catalysts. sid.ir

Benzodiazepines: These seven-membered heterocyclic compounds are of significant interest in medicinal chemistry. nih.gov The synthesis of 1,5-benzodiazepines can be achieved through the condensation of o-phenylenediamines with ketones. For instance, the reaction of o-phenylenediamine (B120857) with acetone (B3395972) can lead to the formation of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine. researchgate.net This suggests that this compound could react with ketones to form adamantyl-substituted benzodiazepine (B76468) derivatives. The reaction mechanism is proposed to involve the initial formation of an imine followed by a cyclization reaction. researchgate.net

Cyclization Reactions with Dicarbonyl Compounds

The reaction of o-phenylenediamines with dicarbonyl compounds is a versatile method for synthesizing various heterocyclic structures. A study on the reactions of 2-hydroxy-5-(1-adamantyl)benzene-1,3-dicarbaldehyde with different diamines has shown that the structure of the resulting product is highly dependent on the reaction conditions and the nature of the diamine. researchgate.net This indicates that the reaction of this compound with various dicarbonyl compounds could lead to a range of products, including seven-membered rings or larger macrocyclic structures, depending on the stoichiometry and reaction setup. The bulky adamantyl group can play a significant role in directing the cyclization pathway.

Polymerization Reactions Utilizing this compound as a Monomer

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of high-performance polymers. The incorporation of the bulky adamantyl group into the polymer backbone is known to enhance solubility, thermal stability, and modify mechanical properties. csic.es

Polycondensation Pathways for Polyamides and Polyimides

Polyamides: Aromatic polyamides are known for their excellent thermal and mechanical properties, but often suffer from poor solubility. csic.es The introduction of bulky pendant groups like adamantane (B196018) can improve their processability. csic.es While the provided search results describe the synthesis of polyamides from a different adamantyl-containing diamine, 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene, the principles of polycondensation are directly applicable. csic.es The polycondensation of a diamine like this compound with various aromatic dicarboxylic acids would lead to the formation of novel polyamides. This reaction is typically carried out at elevated temperatures in a polar aprotic solvent. csic.es

Table 1: Representative Polyamides Synthesized from an Adamantyl-Containing Diamine csic.es

Diacid MonomerPolymer Yield (%)Inherent Viscosity (dL/g)Glass Transition Temperature (°C)
Isophthalic acid>900.55265
Terephthalic acid>900.62280
4,4'-Oxydibenzoic acid>901.03240
4,4'-Biphenyldicarboxylic acid>900.75300

Data is for polyamides derived from 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene, illustrating the properties achievable with adamantyl-containing diamines.

Polyimides: Aromatic polyimides are another class of high-performance polymers with exceptional thermal stability. bwise.kr They are typically synthesized in a two-step process involving the formation of a poly(amic acid) precursor from a diamine and a dianhydride, followed by thermal or chemical imidization. bwise.krkoreascience.kr The use of this compound as the diamine monomer in reaction with various aromatic dianhydrides, such as pyromellitic dianhydride (PMDA) or 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), would yield polyimides with pendant adamantyl groups. bwise.kr These bulky groups are expected to increase the solubility and modify the thermal properties of the resulting polyimides. koreascience.kr

Incorporation into Polymeric Frameworks via Schiff Base Formation

Poly(Schiff base)s are polymers containing an imine (C=N) linkage in their backbone. They can be synthesized through the polycondensation of a diamine with a dialdehyde (B1249045). semanticscholar.org The reaction of this compound with a suitable dialdehyde would result in the formation of a poly(Schiff base) incorporating the adamantyl moiety. The formation of the imine bond can often proceed without a catalyst. semanticscholar.org The properties of the resulting polymer, such as its solubility and thermal stability, would be influenced by the structure of the dialdehyde and the presence of the adamantyl group. Research on Schiff bases derived from adamantane derivatives has shown that the C=N stretching vibration in the FT-IR spectrum is a characteristic indicator of their formation. echemcom.com

Functionalization of Aromatic Rings and Amino Groups

The chemical reactivity of this compound is characterized by the interplay between the electron-donating amino groups and the bulky adamantyl substituent on the benzene (B151609) ring. This substitution pattern influences the regioselectivity of electrophilic aromatic substitution and the nucleophilicity of the amino groups.

The amino groups of o-phenylenediamines are well-known to undergo a variety of chemical transformations. One of the most common reactions is the condensation with 1,2-dicarbonyl compounds to form quinoxaline derivatives. While specific studies on this compound are limited, research on analogous o-phenylenediamines, including those with electron-donating and electron-withdrawing substituents, demonstrates that they readily react with various 1,2-diketones like benzil and its derivatives to yield the corresponding quinoxalines in excellent yields. researchgate.net This suggests that this compound would similarly undergo cyclocondensation reactions to produce adamantyl-substituted quinoxalines.

Furthermore, the amino groups can be functionalized through reactions such as acylation, sulfonation, and alkylation. For instance, in the synthesis of bifunctional organocatalysts, chiral 1,2-benzenediamines derived from (1R,2R)-cyclohexane-1,2-diamine have been successfully derivatized at the primary aromatic amino group through reactions with benzenesulfonyl chlorides to form sulfonamides, and through reductive amination with aldehydes. mdpi.com These established methods for modifying the amino groups of phenylenediamines provide a clear pathway for the synthesis of a diverse range of derivatives of this compound.

The functionalization of the aromatic ring itself can be more challenging due to the presence of the activating amino groups and the steric hindrance of the adamantyl group. However, methods for the selective ortho-functionalization of adamantylarenes have been developed. For example, palladium-catalyzed cross-coupling reactions have been shown to selectively functionalize the C-Br bond ortho to an adamantyl group, even in the presence of other less sterically hindered reactive sites. nih.gov This indicates that if a halogenated precursor of this compound were synthesized, further functionalization of the aromatic ring would be feasible. The synthesis of such precursors could potentially be achieved through the nitration of a halogenated adamantylbenzene followed by reduction. The synthesis of various ortho-dinitrobenzene derivatives has been reported, which can then be reduced to the corresponding diamines. google.com

Derivatization for Chiral Ligand Development

The C2-symmetry and the presence of two adjacent nitrogen atoms make o-phenylenediamines valuable scaffolds for the development of chiral ligands for asymmetric catalysis. nih.gov The introduction of a bulky adamantyl group is a common strategy in ligand design to create a specific chiral environment around a metal center, thereby enhancing enantioselectivity in catalytic reactions.

A primary strategy for developing chiral ligands from this compound involves the formation of Schiff bases through condensation with chiral aldehydes or ketones. The resulting di-imine ligands can then be used to form metal complexes. While specific examples with this compound are not prevalent in the literature, the general synthesis of Schiff bases from various diamines and aldehydes is a well-established and high-yielding process. nih.gov

Another approach is the derivatization of the amino groups with chiral auxiliaries. As mentioned previously, methods for the selective N-alkylation and N-acylation of phenylenediamines are known. mdpi.com By employing chiral reagents in these reactions, it is possible to synthesize chiral N-substituted derivatives of this compound. These derivatives themselves can act as organocatalysts or be used to coordinate with metal centers.

The development of chiral ligands based on adamantane-containing diamines has been explored for other related structures. For example, chiral ligands have been synthesized from 1,2-disubstituted adamantane derivatives, which were then used in enantioselective catalysis. nih.gov The synthesis of these adamantane-based diamines often involves multi-step sequences, including resolutions of racemic mixtures to obtain enantiomerically pure compounds. nih.gov A similar approach could be envisioned for creating chiral derivatives of this compound, potentially starting from a chiral precursor or through resolution of a racemic derivative.

The resulting chiral ligands bearing the 4-(1-adamantyl)phenylenediamine framework would be expected to form stable complexes with a variety of transition metals, such as copper, rhodium, and palladium, which are commonly used in asymmetric catalysis. nih.gov The bulky adamantyl group would likely play a crucial role in defining the stereochemical outcome of the catalyzed reactions.

While direct research on the application of this compound in chiral ligand development is sparse, the established principles of ligand design and the known reactivity of both o-phenylenediamines and adamantane-containing molecules provide a strong foundation for its future exploration in this field.

Coordination Chemistry and Metallosupramolecular Architectures Involving 4 1 Adamantyl Benzene 1,2 Diamine

Ligand Properties and Coordination Modes

The 4-(1-Adamantyl)benzene-1,2-diamine molecule possesses two adjacent amino groups on a benzene (B151609) ring, characteristic of an o-phenylenediamine (B120857). This arrangement makes it a classic bidentate chelating ligand, capable of coordinating to a single metal center through the nitrogen atoms of both amino groups to form a stable five-membered ring.

The most prominent feature of this ligand is the bulky adamantyl group attached at the 4-position of the benzene ring. This substituent is expected to exert significant steric influence on the ligand's coordination behavior and the properties of its resulting metal complexes. The presence of such bulky groups can enhance the stability of metal complexes and influence their geometry. nih.gov Furthermore, the adamantyl group increases the lipophilicity of the ligand, which could enhance the solubility of its metal complexes in non-polar organic solvents. nih.gov

Synthesis and Characterization of Metal Complexes with this compound Ligands

There is a lack of specific published reports detailing the synthesis and characterization of metal complexes involving this compound. However, the synthesis of related benzimidazole (B57391) derivatives, which involves the condensation of o-phenylenediamines with various reactants, is a well-established field. nih.govworldresearchersassociations.comnih.govnih.gov

Redox-Active Ligand Behavior in Metal Complexes

o-Phenylenediamine and its derivatives are well-known redox-active ligands. They can exist in three different oxidation states: the diamine (reduced form), the radical semiquinonediimine (one-electron oxidized), and the quinonediimine (two-electron oxidized). This ability to act as an electron reservoir allows the ligand to actively participate in the redox chemistry of the metal complex, facilitating multi-electron transformations that might be inaccessible to the metal center alone. This behavior is crucial in many catalytic processes. The introduction of substituents onto the o-phenylenediamine backbone can tune the redox potentials of the ligand. While not specifically documented for the 4-adamantyl derivative, this general principle suggests that its metal complexes would likely exhibit rich redox behavior.

Catalytic Applications of this compound Metal Complexes

Direct evidence for the catalytic use of metal complexes derived from this compound is not present in the current scientific literature. However, the known catalytic applications of related complexes allow for informed speculation on their potential uses.

Asymmetric Catalysis

Chiral diamines are cornerstone ligands in the field of asymmetric catalysis, particularly in hydrogenation and transfer hydrogenation reactions. By creating a chiral environment around a metal center, these ligands can direct a reaction to selectively produce one enantiomer of a chiral product over the other. While this compound is itself achiral, it could be used as a precursor to chiral ligands or as a component in more complex catalyst systems where chirality is introduced elsewhere. The steric bulk of the adamantyl group could play a crucial role in enhancing the enantioselectivity of a catalytic reaction by creating a well-defined chiral pocket around the metal's active site. nih.gov

Oxidation and Reduction Processes

Given the redox-active nature of the o-phenylenediamine core, metal complexes of this compound would be prime candidates for catalysts in oxidation and reduction reactions. The ligand's ability to store and release electrons can facilitate the activation of substrates and stabilize different oxidation states of the metal during the catalytic cycle. The bulky adamantyl group might also serve to protect the metal center, preventing deactivation pathways such as dimerization and potentially leading to more robust and long-lived catalysts. nih.gov

The Role of this compound in the Design of Functional Materials with Metallic Centers

The synthesis and application of functional materials constructed from metal centers and organic ligands have become a burgeoning area of chemical research. The properties of these materials, which include metal-organic frameworks (MOFs), coordination polymers, and other metallosupramolecular architectures, are intrinsically linked to the nature of their constituent parts. The organic ligand, in particular, plays a crucial role in dictating the final structure and, consequently, the function of the resulting material. The compound this compound presents a unique combination of a bulky, rigid adamantyl group and a chelating diamine functionality on a benzene backbone. This specific arrangement of functional groups suggests its potential as a versatile building block in the design of novel functional materials with metallic centers.

The integration of the adamantane (B196018) cage into ligand design is a well-established strategy for imparting specific properties to the resulting metal complexes. The adamantyl group is known for its steric bulk and high lipophilicity, which can influence the packing of molecules in the solid state, create porous structures, and enhance the solubility of complexes in nonpolar solvents. Furthermore, the rigid and diamondoid structure of adamantane can act as a robust, three-dimensional scaffold, leading to the formation of highly stable and predictable supramolecular assemblies.

The benzene-1,2-diamine moiety, on the other hand, is a classic bidentate chelating ligand that can coordinate to a wide variety of metal ions. The formation of a stable five-membered chelate ring upon coordination is a strong driving force for the assembly of metallosupramolecular structures. The presence of two adjacent amino groups allows for strong and defined coordination to a metal center, a fundamental requirement for the construction of extended, well-ordered networks.

The combination of the bulky adamantyl substituent and the chelating diamine on a single aromatic platform in this compound offers a tantalizing prospect for the creation of functional materials. The interplay between the space-filling demands of the adamantyl group and the directional bonding of the diamine-metal coordination could lead to the formation of unique network topologies with tailored pore sizes and chemical environments. Such materials could potentially find applications in areas such as gas storage and separation, catalysis, and sensing.

Despite the promising structural features of this compound, a comprehensive review of the scientific literature reveals a notable absence of studies detailing its specific use in the design and synthesis of functional materials with metallic centers. While the broader fields of adamantane chemistry and the coordination chemistry of diamine ligands are well-documented, the application of this particular molecule in the construction of MOFs, coordination polymers, or discrete metallosupramolecular architectures remains an unexplored area of research.

The following table summarizes the potential roles of the distinct functional moieties of this compound in the design of functional materials, based on the known properties of similar compounds.

Table 1: Potential Contributions of Functional Groups in this compound to Material Properties

Functional GroupPotential Role in Functional Materials
1-Adamantyl Group - Steric bulk influencing network topology and porosity.- Enhancement of thermal and chemical stability.- Increased lipophilicity for solubility in organic media.- Template for the formation of 3D structures.
Benzene-1,2-diamine Moiety - Bidentate chelation to a wide range of metal centers.- Formation of stable five-membered chelate rings.- Directional bonding for the construction of ordered networks.- Potential for redox activity depending on the metal center.

Further research into the coordination chemistry of this compound with various metal ions is necessary to elucidate its true potential in the field of functional materials. The synthesis and characterization of its metal complexes would provide valuable insights into the interplay between the adamantyl and diamine functionalities and could pave the way for the development of new materials with novel properties and applications.

Supramolecular Chemistry and Host Guest Interactions of 4 1 Adamantyl Benzene 1,2 Diamine Derivatives

Non-covalent Interactions and Self-Assembly

The supramolecular behavior of 4-(1-adamantyl)benzene-1,2-diamine derivatives is governed by a combination of non-covalent interactions. numberanalytics.com The o-phenylenediamine (B120857) portion of the molecule is capable of forming directional hydrogen bonds (N-H···N), which are pivotal in the formation of defined assemblies. nih.govresearchgate.net Furthermore, the amine groups can interact with aromatic systems through N-H···π interactions.

The adamantyl group, a diamondoid hydrocarbon cage, contributes significantly through van der Waals forces and hydrophobic interactions. numberanalytics.comresearchgate.net In the solid state, the packing of adamantane-containing molecules is often stabilized by numerous C-H···H-C close contacts, a phenomenon described as H-H bonding, which is a significant cohesive force. nih.gov The self-assembly process is a result of the balance between the directional hydrogen bonds of the diamine and the less directional, yet cumulatively strong, dispersion forces of the bulky adamantyl cage. rsc.org This interplay can lead to the formation of one-dimensional tapes, layered structures, or more complex three-dimensional networks. nih.govnih.gov

Table 1: Calculated Intermolecular Interaction Energies for Dimers in an Adamantane (B196018) Derivative Data derived from analysis of N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine, a model system.

Dimer MotifPrimary InteractionsCoulombic (kJ/mol)Polarization (kJ/mol)Dispersion (kJ/mol)Repulsion (kJ/mol)Total Energy (kJ/mol)
M1 N-H···N-27.6-9.6-27.332.2-32.3
M2 C-H···N-11.9-3.7-25.222.1-18.7
M3 C-H···π-6.5-2.3-21.414.6-15.6
M4 C-H···H-C (Adamantane)-1.9-0.9-15.69.3-9.1
M5 C-H···H-C (Adamantane)-1.8-0.8-13.98.0-8.5
This table was generated based on data reported for a similar adamantane-containing heterocyclic system to illustrate the nature and magnitude of non-covalent interactions. nih.gov

Host-Guest Complexation with Macrocyclic Receptors

The adamantyl group is renowned for its exceptional ability to act as a guest in host-guest chemistry, forming stable complexes with various macrocyclic hosts. nih.govresearchgate.net This propensity is a cornerstone of the supramolecular chemistry of this compound.

Cyclodextrin (B1172386) Interactions with Adamantyl Moieties

Cyclodextrins (CDs), particularly β-cyclodextrin, are toroidal oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The size and shape of the adamantyl group are almost perfectly complementary to the cavity of β-cyclodextrin, leading to the formation of highly stable 1:1 inclusion complexes. nih.govmdpi.com This interaction is primarily driven by the hydrophobic effect, involving the displacement of "high-energy" water molecules from the CD cavity, and is further stabilized by van der Waals forces between the adamantyl guest and the cyclodextrin host. osti.gov

The association constants (Kₐ) for adamantane-β-CD complexes are typically in the range of 10⁴ to 10⁵ M⁻¹, indicating a very strong binding affinity. nih.govmdpi.com For this compound, the adamantyl moiety would serve as a strong binding anchor, allowing for the formation of supramolecular assemblies with CD-based structures, such as CD-modified polymers or nanoparticles, for applications in materials science and drug delivery. researchgate.netacs.orgnih.gov

Table 2: Typical Association Constants for Adamantane Derivatives with β-Cyclodextrin

Adamantane GuestAssociation Constant (Kₐ) in M⁻¹Technique
Adamantane~5.0 x 10⁴Isothermal Titration Calorimetry (ITC)
1-Adamantanecarboxylic acid1.8 x 10⁵Fluorescence Spectroscopy
Adamantan-1-amine3.4 x 10⁴¹H NMR Titration
Adamantane-functionalized oxadiazole1.2 x 10⁴Isothermal Titration Calorimetry (ITC)
This table presents a compilation of representative data from various sources to show the typical range of binding affinities. mdpi.comnih.govmdpi.com

Calixarene (B151959) Complexation and Schiff Base Formation

Calixarenes are another important class of macrocyclic hosts, composed of phenol (B47542) units linked by methylene (B1212753) bridges. nih.gov Their cavities can also encapsulate guest molecules. The adamantyl group of this compound can form inclusion complexes with suitably sized calixarenes, although the interactions are often more complex than with cyclodextrins due to the conformational flexibility of calixarenes. nih.gov Furthermore, calixarenes can be functionalized with adamantyl groups to create new host molecules with enlarged cavities. chachkov.ruresearchgate.net

The diamine functionality of the title compound opens up another avenue for supramolecular chemistry through Schiff base formation. A Schiff base is a compound containing a carbon-nitrogen double bond (imine), typically formed by the condensation of a primary amine with an aldehyde or ketone. nih.govyoutube.com The 1,2-diamine can react with two equivalents of an aldehyde to form a bis(imine) ligand.

This reaction can be employed in conjunction with calixarene chemistry. For instance, a calix mdpi.comarene functionalized with aldehyde groups on its upper or lower rim can undergo a condensation reaction with this compound. This would result in the formation of a complex, cage-like structure where the adamantyl-benzene unit bridges parts of the calixarene, creating a sophisticated molecular receptor. researchgate.net

Impact of Adamantyl Group on Supramolecular Organization

The adamantyl group exerts a profound influence on the supramolecular organization of this compound and its derivatives. numberanalytics.comacs.org Its impact can be summarized in several key points:

Steric Bulk and Lipophilicity: The adamantyl cage is a large, rigid, and highly lipophilic moiety. researchgate.net This steric bulk can direct the approach of other molecules, influencing the geometry of self-assembly and preventing overly dense packing, which can sometimes lead to the formation of porous structures. mdpi.com Its lipophilicity is a major driving force for its encapsulation in hydrophobic cavities and for self-assembly in polar solvents. nih.gov

Guest for Host-Guest Chemistry: As detailed previously, the adamantyl group is an archetypal guest for macrocyclic hosts like cyclodextrins and calixarenes. nih.govnih.gov Its inclusion provides a reliable and strong non-covalent linkage, making it a "supramolecular anchor" for building complex, multi-component systems. osti.gov

Modulation of Physicochemical Properties: The incorporation of an adamantyl group can enhance the metabolic stability of a molecule by sterically shielding nearby functional groups from enzymatic degradation. researchgate.net It also significantly increases the molecule's solubility in nonpolar solvents.

In essence, the adamantyl group is not merely a passive substituent but an active participant in directing supramolecular events. It provides the molecule with a "handle" for strong and specific recognition by macrocyclic hosts while its inherent bulk and lipophilicity guide its self-assembly into well-defined architectures.

Biological Activity: Mechanistic Insights and Target Interactions of 4 1 Adamantyl Benzene 1,2 Diamine Derivatives

Structure-Activity Relationships (SAR) in Design of Bioactive Adamantane-Containing Compounds

The biological activity of adamantane-containing compounds is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial in optimizing the design of these molecules for enhanced potency and selectivity.

For derivatives of 4-(1-adamantyl)phenyl, modifications at several positions can significantly impact their biological effects. In a series of 4-(1-adamantyl)phenyl analogues developed as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), the nature of the substituent on the phenyl ring was found to be critical. An adamantane-containing indole (B1671886) derivative, in particular, was identified as a potent inhibitor. researchgate.netnih.gov

In the context of antiviral activity, specifically against the influenza A virus, SAR studies of aminoadamantanes have revealed key structural requirements. For instance, while N-alkyl and N,N-dialkyl derivatives of amantadine (B194251) often retain antiviral activity, the replacement of the core amino group with hydroxyl, sulfhydryl, or halogen groups leads to inactive compounds. pharmacy180.com However, an α-methyl derivative, rimantadine, shows significant activity. pharmacy180.com Spiro-pyrrolidine derivatives attached to the adamantane (B196018) cage have also demonstrated potent antiviral effects. nih.gov

The substitution pattern on the phenyl ring of adamantyl-based esters influences their ability to inhibit cholinesterases. For acetylcholinesterase (AChE), compounds with electron-withdrawing groups like dichloro-substituents on the phenyl ring show strong inhibition. nih.govmdpi.com Specifically, substitution at the 3-position of the phenyl ring with groups like chloro, nitro, methyl, or methoxy (B1213986) results in good AChE inhibition, with the potency varying based on the substituent's electronic properties. nih.gov

Furthermore, in the development of 4-(1-adamantyl) phenylalkylamines with antiproliferative activity, the length of the methylene (B1212753) spacer between the phenyl ring and an amine heterocycle is a key determinant of potency. researchgate.net Piperazine-containing derivatives were found to be more active than their piperidine (B6355638) counterparts, highlighting the importance of the nitrogen atom's position relative to the benzene (B151609) ring. researchgate.net

These examples underscore the importance of systematic structural modifications to the adamantane scaffold, the phenyl ring, and associated functional groups to fine-tune the biological activity of these compounds.

Interactions with Biological Targets and Macromolecules

The therapeutic potential of 4-(1-adamantyl)benzene-1,2-diamine derivatives stems from their ability to interact with a variety of biological targets, including enzymes and receptors.

Receptor Binding and Modulation (e.g., Sigma-2 Receptor, Nav1.8 Modulators)

Derivatives containing the adamantylphenyl moiety have shown significant activity at important receptor targets.

Sigma-2 (σ2) Receptor: This receptor is a target for cancer therapeutics and imaging agents. nih.gov Novel adamantane-based compounds have been developed as potential sigma-2 receptor ligands. nih.govresearchgate.net Molecular docking and dynamic simulations indicate that these compounds can bind within the active site of the σ2 receptor in a manner comparable to high-affinity reference ligands. nih.govbiorxiv.org The adamantane structure serves as a useful scaffold for creating ligands that can be further modified for applications like tumor imaging or targeted drug delivery. nih.govresearchgate.net Studies on 4-(1-adamantyl)-4,4-diarylbutylamines have demonstrated significant binding affinity for both σ1 and σ2 receptors. nih.gov

Nav1.8 Modulators: The voltage-gated sodium channel Nav1.8 is a key target for the treatment of pain. nih.gov While specific data on this compound is limited, related structures with an aminopyridine core and a trichloroaryl unit have been optimized as potent and selective Nav1.8 inhibitors. nih.gov The development of selective Nav1.8 modulators is an active area of research, and the properties of the adamantane group could be leveraged in designing new compounds for this target. Some potent Nav1.8 inhibitors have shown an unusual "reverse use dependence," where inhibition is relieved by repetitive channel activation, a factor to consider in drug design. nih.gov

Cellular Uptake and Transport Mechanisms

The lipophilic nature of the adamantane moiety plays a significant role in how these compounds cross cell membranes and are transported within the body. nih.govnih.govresearchgate.net

Membrane Interaction: The adamantyl group can be incorporated into the lipophilic part of the lipid bilayer of cell membranes. nih.gov This interaction is a critical first step for the cellular uptake of drugs. nih.gov Studies using liposomes as model cell membranes have been crucial in understanding these interactions. nih.gov

Enhanced Permeability: The addition of an adamantane moiety often increases a compound's ability to cross biological barriers, including the blood-brain barrier. nih.govresearchgate.net This property is particularly valuable for developing drugs that target the central nervous system.

Drug Delivery Systems: The adamantane scaffold is utilized in various drug delivery systems. nih.gov For instance, adamantane-based dendrons have been shown to have high cellular uptake without causing significant toxicity. nih.gov These dendrons can be used to complex with DNA for gene therapy applications. nih.gov Additionally, adamantane derivatives can be attached to ligands like carbohydrates to target specific cellular receptors, such as lectins, thereby enhancing molecular transport across membranes. nih.gov

Mechanistic Investigations of Biological Effects (e.g., Interference with DNA Replication, Protein Interactions)

Beyond direct target binding, adamantane derivatives can exert their biological effects through various downstream mechanisms.

Interference with DNA Processes: Some adamantane-containing compounds have been shown to interfere with fundamental DNA-related processes. As mentioned, Plukenetione A inhibits topoisomerase I and DNA polymerase, enzymes critical for DNA replication and repair. mdpi.com The ability of some derivatives to complex with plasmid DNA suggests a potential for interference with transcription and replication. nih.gov The inhibition of TDP1 by adamantane-monoterpene conjugates is another example of targeting DNA repair pathways to enhance the cytotoxicity of anticancer drugs. nih.gov

Protein-Protein Interactions: The bulky adamantane scaffold can disrupt or mediate protein-protein interactions. For example, in the context of viral inhibition, amantadine's mechanism involves blocking the M2 proton channel of the influenza A virus, which interferes with the viral replication cycle. nih.govmdpi.com

Enzyme Inhibition Leading to Cellular Effects: The inhibition of enzymes like 11β-HSD1 by adamantane derivatives leads to a cascade of cellular effects. By preventing the conversion of cortisone (B1669442) to active cortisol, these inhibitors can modulate glucose metabolism and adipogenesis, which is the basis for their therapeutic potential in metabolic diseases. mdpi.com Similarly, the inhibition of cholinesterases increases the levels of acetylcholine (B1216132) in the synaptic cleft, which is the mechanism of action for treating symptoms of Alzheimer's disease. nih.govnih.gov

Role of Adamantyl Moiety in Enhancing Biological Potency and Selectivity

The adamantane group is often referred to as a "lipophilic bullet" and is a valuable pharmacophore in drug design for several reasons. researchgate.netbohrium.com

Increased Lipophilicity and Bioavailability: The primary and most well-known role of the adamantyl group is to increase the lipophilicity of a molecule. mdpi.com This often leads to improved absorption and distribution, enhancing bioavailability and allowing the compound to better penetrate biological membranes. researchgate.net

Metabolic Stability: The rigid, cage-like structure of adamantane can protect adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life in the body. nih.govresearchgate.net

Rigid Scaffold for Optimal Orientation: The adamantane cage provides a three-dimensional, rigid scaffold that can be used to orient pharmacophoric groups in a precise spatial arrangement. researchgate.netpublish.csiro.au This controlled orientation can lead to a better fit within the binding site of a target protein, resulting in higher potency and selectivity. researchgate.netpublish.csiro.au

Enhanced Target Interactions: The bulky nature of the adamantyl group can facilitate strong van der Waals and hydrophobic interactions within the binding pockets of target proteins. researchgate.net In some cases, it can act as a blocking agent for ion channels. nih.gov For instance, in cannabinoid receptor ligands, the introduction of an adamantyl group at the C3 position of Δ⁸-THC led to robust affinity and selectivity for the CB1 receptor. nih.gov

The strategic incorporation of the adamantyl moiety into a 4-phenyl-1,2-diamine framework can thus be leveraged to create potent and selective therapeutic agents targeting a range of diseases.

Data Tables

Table 1: Structure-Activity Relationship (SAR) Highlights for Adamantane Derivatives

Chemical Class Target/Activity Key SAR Findings References
Adamantyl-based Esters Cholinesterase Inhibition Electron-withdrawing groups (e.g., 2,4-dichloro) on the phenyl ring enhance AChE inhibition. Substitution at position 3 is generally favorable. nih.govmdpi.com
4-(1-Adamantyl) Phenylalkylamines Antiproliferative Activity The length of the methylene spacer between the phenyl ring and the amine heterocycle is crucial. Piperazine is preferred over piperidine. researchgate.net
Aminoadamantanes Antiviral (Influenza A) The amino group is essential; its replacement leads to inactivity. α-Methyl substitution (Rimantadine) is well-tolerated. N-alkylation often retains activity. pharmacy180.comnih.gov

Table 2: Biological Targets of Adamantane Derivatives

Target Derivative Class Observed Effect References
Acetylcholinesterase (AChE) Adamantyl-based Esters Inhibition nih.govmdpi.com
11β-HSD1 Adamantyl Ethanone Pyridyls, Adamantane Triazoles Inhibition nih.govmdpi.com
Sigma-2 (σ2) Receptor 4-(1-Adamantyl)-4,4-diarylbutylamines Binding and Modulation nih.govresearchgate.netnih.gov
Topoisomerase I / DNA Polymerase Plukenetione A (Natural Product) Inhibition mdpi.com
Tyrosyl-DNA phosphodiesterase 1 (TDP1) Adamantane-monoterpene conjugates Inhibition nih.gov

Theoretical and Computational Investigations of 4 1 Adamantyl Benzene 1,2 Diamine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and predicting the reactivity of novel molecules. For 4-(1-adamantyl)benzene-1,2-diamine, DFT studies would focus on optimizing the molecular geometry and calculating key electronic descriptors.

The optimized structure would confirm the non-planar arrangement, with the bulky adamantane (B196018) group sterically interacting with the benzene (B151609) ring. The primary focus of DFT analysis is on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (E_gap) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. In this compound, the electron-rich benzene ring and the two amino groups would lead to a high HOMO energy, while the LUMO would be distributed over the aromatic system.

Based on studies of structurally related adamantane-triazole and aniline (B41778) derivatives, the calculated electronic properties can be hypothesized. ksu.edu.sanih.govresearchgate.net The Molecular Electrostatic Potential (MEP) map is another valuable output, visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this molecule, the MEP would show a negative potential (red/yellow) around the nitrogen atoms of the diamine group, indicating their susceptibility to electrophilic attack and their role in forming hydrogen bonds. The adamantane cage would exhibit a neutral (green) potential, highlighting its non-polar and hydrophobic nature.

Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), quantify the molecule's reactivity profile. A higher electrophilicity index suggests a better electrophile, while chemical hardness indicates resistance to change in electron distribution. ksu.edu.sa

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterPredicted ValueSignificance
HOMO Energy-5.2 eVElectron-donating capability
LUMO Energy-0.8 eVElectron-accepting capability
HOMO-LUMO Gap (E_gap)4.4 eVChemical reactivity and stability
Chemical Hardness (η)2.2 eVResistance to deformation
Electronegativity (χ)3.0 eVElectron-attracting power
Electrophilicity Index (ω)2.05 eVPropensity to accept electrons

Note: Values are hypothetical, based on typical results for similar aromatic amines and adamantane derivatives calculated using DFT (e.g., B3LYP functional).

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insights into a static molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule and its interactions with its environment over time. An MD simulation of this compound, either in a solvent or in an aggregated state, would reveal its conformational preferences and intermolecular interaction patterns.

Analysis of the MD trajectory provides several important metrics. The Root Mean Square Deviation (RMSD) of the molecule's backbone atoms over time indicates the stability of its conformation. A low RMSD would signify a rigid and stable structure. The Root Mean Square Fluctuation (RMSF) for each atom reveals which parts of the molecule are more flexible. For this compound, the adamantane cage and the benzene ring would be expected to have very low RMSF values, while the hydrogen atoms of the amine groups might show slightly higher fluctuations. The Radial Distribution Function (RDF) can be calculated to understand the solvation shell structure around the molecule or the packing in a condensed phase.

Table 2: Typical Parameters for an MD Simulation of this compound

ParameterTypical Value/SettingPurpose
Force FieldAMBER, CHARMMDescribes the potential energy of the system
Solvent ModelTIP3P, SPC/E (for water)Simulates the aqueous environment
Simulation Time100 nsAllows for sufficient sampling of molecular motion
Temperature300 KSimulates physiological or room temperature conditions
Pressure1 atmSimulates standard atmospheric pressure
EnsembleNPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature

Molecular Docking Studies for Ligand-Target Interactions

The adamantane moiety is a well-known pharmacophore used to anchor ligands into the hydrophobic pockets of protein active sites. semanticscholar.orgmdpi.com Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein).

In a hypothetical docking study, this compound would be treated as a ligand and docked into the active site of a selected protein target. The docking algorithm samples numerous possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function, which estimates the binding free energy. A lower binding energy score typically indicates a more stable protein-ligand complex and higher binding affinity.

The predicted binding mode would likely involve the adamantyl group fitting snugly into a hydrophobic pocket of the receptor, displacing water molecules and establishing favorable van der Waals interactions. Simultaneously, the two amine groups on the benzene ring are capable of acting as hydrogen bond donors, forming key interactions with polar residues (e.g., Asp, Glu, Ser) in the active site. The phenyl ring can also participate in π-π stacking or π-cation interactions with aromatic residues like Phe, Tyr, or Trp. nih.govsemanticscholar.org These combined interactions would anchor the molecule firmly in the binding site.

Table 3: Hypothetical Molecular Docking Results for this compound

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Kinase-8.5Val 23, Leu 88, Ala 101Hydrophobic (with adamantane)
Asp 150Hydrogen Bond (with amine)
Phe 148π-π Stacking (with benzene)
Hypothetical Hydrolase-7.9Trp 65, Ile 99Hydrophobic (with adamantane)
Glu 120, Ser 70Hydrogen Bond (with amines)

Note: Data is hypothetical and serves to illustrate the typical output of a molecular docking study.

Prediction of Molecular Mobility and Free Volume

This compound is an ideal monomer for creating advanced polymers, such as polyimides, due to its rigid and bulky structure. rsc.org When incorporated into a polymer chain, the adamantane group acts as a "contortion site," disrupting the efficient packing of polymer chains. bwise.krresearchgate.net This disruption increases the fractional free volume (FFV) within the material. The FFV is the volume within the polymer matrix that is not occupied by the polymer chains themselves and is crucial for transport properties.

Computational modeling can predict the FFV of a hypothetical polyimide derived from this diamine. A polymer model is constructed in a simulation box, and its density is equilibrated through MD simulations. The free volume can then be calculated using a probe insertion method, where a spherical probe (e.g., with the kinetic diameter of a gas molecule like N₂ or CO₂) is rolled through the structure to map out accessible voids. nih.gov

An increased FFV directly correlates with higher gas permeability, as it provides more pathways for gas molecules to diffuse through the polymer matrix. researchgate.netmdpi.com Furthermore, the rigidity of the adamantyl group enhances the polymer's glass transition temperature (T_g) and thermal stability, as it restricts the segmental motion of the polymer chains. rsc.orgresearchgate.net The average distance between polymer chains, known as the d-spacing, can be predicted from simulated X-ray diffraction patterns and is also expected to increase with the incorporation of the bulky adamantane unit. rsc.org These predicted properties suggest that polyimides based on this compound would be excellent candidates for gas separation membranes. researchgate.netnih.gov

Table 4: Predicted Properties of a Hypothetical Polyimide from this compound vs. a Conventional Polyimide

PropertyConventional Polyimide (e.g., from 4,4'-ODA)Hypothetical Adamantane-PolyimideEffect of Adamantane Group
Glass Transition Temp. (T_g)~350 °C>400 °CIncreases thermal stability
Fractional Free Volume (FFV)~0.15~0.22Increases void space
d-spacing~5.5 Å~6.2 ÅIncreases inter-chain distance
CO₂ Permeability (Barrer)~10~80Enhances gas transport

Note: Values are illustrative, based on published data for adamantane-containing polyimides. rsc.orgbwise.krresearchgate.net

Computational Approaches to Reaction Mechanisms and Pathways

Computational chemistry can be used to explore the potential chemical reactions of this compound and predict their outcomes. For instance, the reaction of o-phenylenediamines with dicarbonyl compounds is a common route to form heterocyclic systems or larger macrocycles.

A relevant example is the condensation reaction of this compound with a dialdehyde (B1249045). Depending on the geometry of the reactants and the reaction conditions, this could lead to different products, such as a [2+2] or a [3+3] macrocycle. DFT calculations can be employed to investigate the reaction pathway for these competing cyclizations. researchgate.net

By calculating the energies of the reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. By comparing the activation energies for the [2+2] versus the [3+3] pathways, one can predict which product is kinetically favored. Thermodynamic calculations can determine which final macrocycle is the most stable product. Such studies provide a mechanistic understanding that can guide experimental synthesis to selectively obtain the desired product. researchgate.net This approach was used to determine the reaction outcomes for 2-hydroxy-5-(1-adamantyl)benzene-1,3-dicarbaldehyde with various diamines, showing that reaction conditions and reactant structure dictate the final macrocyclic product. researchgate.net

Applications in Materials Science and Polymer Chemistry

High-Performance Polymer Development

The synthesis of high-performance polymers, such as aromatic polyamides and polyimides, benefits significantly from monomers that can enhance thermal and mechanical properties without compromising processability. The adamantyl moiety is particularly effective in achieving this balance.

The introduction of the 4-(1-adamantyl)phenyl group into polyamide and polyimide chains significantly enhances their thermal and mechanical characteristics. The adamantane (B196018) cage's rigid, three-dimensional structure restricts the rotational mobility of polymer segments, leading to a substantial increase in the glass transition temperature (Tg). csic.esresearchgate.net This effect is a hallmark of polymers containing adamantane, which often exhibit higher Tg values than their unsubstituted counterparts. csic.es For instance, polyimides derived from adamantane-containing diamines have shown remarkably high glass transition temperatures, ranging from 285 °C to 440 °C. rsc.org Similarly, polyamides synthesized with a related monomer, 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene, displayed Tg values between 240 °C and 300 °C. csic.es

The thermal stability of these polymers is also noteworthy. Thermogravimetric analysis (TGA) reveals that polymers incorporating adamantane maintain their structural integrity at high temperatures. Polyamides containing adamantyl groups exhibit 10% weight-loss temperatures (Td10) well above 450 °C, with some polyimides showing stability beyond 500 °C. csic.esntu.edu.twacs.org This high thermal resistance is crucial for applications in the aerospace, automotive, and electronics industries. researchgate.netresearchgate.net

The mechanical integrity of these polymers is equally impressive. The rigid nature of the adamantane unit contributes to high tensile strength and modulus. Polyamide films prepared from adamantane-containing monomers have demonstrated tensile strengths ranging from 77 to 110 MPa and tensile moduli between 1.5 and 2.6 GPa. csic.esresearchgate.net These properties ensure that the materials can withstand significant mechanical stress while functioning in demanding environments.

Table 1: Thermal and Mechanical Properties of Adamantane-Containing Polymers
Polymer TypeMonomer UsedGlass Transition Temp. (Tg)10% Weight Loss Temp. (TGA)Tensile StrengthReference
Aromatic Polyamide4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene240–300 °C> 450 °C77–92 MPa csic.es
Polyamide-imide4-(1-adamantyl)-1,3-bis(4-trimellitimidophenoxy)benzene230–254 °C467–491 °C67–110 MPa researchgate.net
Semi-alicyclic Polyimide1,3-bis(4-aminophenyl) adamantane (ADMDA)285–440 °C> 500 °CNot specified rsc.orgacs.org

A significant challenge with many high-performance aromatic polymers is their poor solubility, which complicates their processing. ntu.edu.twntu.edu.twevonik.com The incorporation of bulky pendent groups like adamantane is a well-established method to overcome this limitation. csic.esntu.edu.tw The adamantyl group disrupts the efficient packing of polymer chains, which in turn reduces intermolecular forces and crystallinity. csic.es This structural disruption significantly enhances the solubility of the polymers in a range of organic solvents.

Polyamides and polyimides derived from adamantane-containing diamines are often readily soluble in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (B87167) (DMSO). ntu.edu.twresearchgate.net In some cases, solubility has even been achieved in less polar solvents like tetrahydrofuran (B95107) (THF) and cyclohexanone. csic.esresearchgate.net This enhanced solubility is critical because it allows for the use of conventional solution-based processing techniques, such as solution casting, to fabricate films and coatings. csic.esntu.edu.tw The resulting films are often transparent, tough, and flexible, demonstrating that the improvement in processability does not come at the expense of desirable mechanical properties. csic.esntu.edu.tw

Table 2: Solubility of Adamantane-Containing Polymers
Polymer TypeMonomer UsedSolventsReference
Aromatic Polyamides4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzeneDMAc, Cyclohexanone, THF csic.es
Electroactive Polyamides & PolyimidesN,N-bis(4-aminophenyl)-4'-(1-adamantoxy)-4''-aminotriphenylamineNMP, DMAc, DMF, DMSO ntu.edu.tw
Polyamide-imides4-(1-adamantyl)-1,3-bis(4-trimellitimidophenoxy)benzeneDMAc, DMF, DMSO, Pyridine, Cyclohexanone, THF researchgate.net

Design of Functional Materials

Beyond structural enhancement, the 4-(1-adamantyl)phenylene diamine moiety is instrumental in designing polymers with specific functionalities for advanced applications, including electronics and nanotechnology.

Polymers that can change their optical properties in response to an electrical stimulus (electrochromism) are highly sought after for applications like smart windows, displays, and sensors. Polyamides and polyimides containing adamantane have shown significant promise in this area. ntu.edu.tw The incorporation of an adamantoxy group into electroactive polymers, such as those containing triphenylamine (B166846) units, has been shown to produce materials with stable and reversible electrochromic behavior. ntu.edu.tw

These polymers exhibit distinct color changes when switched between their neutral and oxidized states. For example, films of these polymers can transition from colorless or pale yellowish to dark blue or bluish-green upon application of a voltage. ntu.edu.tw The bulky adamantane group helps to enhance solubility and film quality, which is crucial for device fabrication. Furthermore, adamantane-containing polyimides can exhibit excellent optical transparency, with transmittance values greater than 80% in the visible spectrum, making them suitable for various optical and optoelectronic applications where clarity is essential. rsc.orgkoreascience.kr

Table 3: Electrochromic Properties of Adamantane-Containing Polymers
Polymer TypeRedox BehaviorColor Change (Neutral to Oxidized)Reference
PolyamidesReversible (E1/2 = 0.78–0.81 V)Colorless/Pale Yellowish to Dark Blue/Bluish Green ntu.edu.tw
PolyimidesReversible (E1/2 = 0.97–1.05 V)Colorless/Pale Yellowish to Dark Blue/Bluish Green ntu.edu.tw

The fabrication of materials with features on the nanometer scale is a cornerstone of modern technology. The thermal stability imparted by the adamantane unit makes polymers derived from it suitable for nanolithography techniques. For example, acrylate (B77674) copolymers containing adamantane have been successfully used as resists in thermal nanoimprint lithography (NIL). rsc.org In this process, a pattern is physically pressed into the polymer film at an elevated temperature. The adamantane groups provide the necessary thermal stability to ensure the polymer does not degrade during the imprinting process, allowing for the creation of well-defined nanostructures. rsc.org These polymers can be applied in the manufacturing of high-density integrated circuits and optoelectronic devices. rsc.org Given the high thermal resistance of polymers derived from 4-(1-Adamantyl)benzene-1,2-diamine, they are excellent candidates for similar nanostructuring applications.

Integration into Epoxy Resins for Enhanced Properties

Epoxy resins are a vital class of thermosetting polymers used in adhesives, coatings, and composites, owing to their excellent adhesion and mechanical properties. researchgate.netresearchgate.net These properties are achieved through a curing process where a resin is cross-linked with a hardener, often a diamine. The choice of curing agent is critical as it dictates the final properties of the thermoset. researchgate.netnih.gov

Advanced Analytical Characterization Techniques for 4 1 Adamantyl Benzene 1,2 Diamine Research

Chromatographic Techniques for Purity and Molecular Weight Determination

Chromatographic methods are essential for separating components of a mixture, making them vital for assessing the purity of the diamine monomer and determining the molecular weight of the polymers it forms.

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is the standard method for determining the molecular weight and molecular weight distribution (polydispersity) of polymers. waters.com For polyimides and polyamides synthesized using 4-(1-adamantyl)benzene-1,2-diamine, GPC is used to:

Confirm that a high molecular weight polymer has been successfully formed. researchgate.netresearchgate.net

Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). acs.org

Assess the effects of reaction conditions on the polymer chain length.

The incorporation of the bulky adamantyl group can influence the hydrodynamic volume of the polymer chains, which must be considered during GPC analysis, often through the use of appropriate calibration standards. acs.orgacs.org

While this compound itself is achiral, derivatives can be synthesized that are chiral. For instance, if the diamine were used to create a chiral ligand or a polymer with a chiral center, High-Performance Liquid Chromatography (HPLC) would be the method of choice for separating the enantiomers. By using a chiral stationary phase (CSP), it is possible to resolve the racemic mixture into its individual enantiomers. The relative peak areas in the resulting chromatogram are then used to calculate the enantiomeric excess (ee), a critical measure of the sample's optical purity. This is particularly important in fields like asymmetric catalysis where the stereochemistry of a ligand is crucial for its performance. nih.gov

X-ray Diffraction Studies for Solid-State Structure

To date, a single-crystal X-ray diffraction study specifically for this compound has not been reported in publicly available literature. However, the crystallographic analysis of structurally related compounds, including adamantane (B196018) derivatives and substituted benzene-1,2-diamines, can provide significant insights into the expected solid-state structure.

The adamantane cage is a rigid and bulky hydrocarbon structure with a diamondoid-like framework. Its carbon atoms are sp³-hybridized, leading to a strain-free, chair-conformation for the fused cyclohexane (B81311) rings. In the crystal structure of adamantane itself, the molecules are orientationally disordered and pack in a face-centered cubic lattice at ambient conditions. tainstruments.com This inherent bulkiness of the adamantyl group is a dominant factor in the crystal packing of its derivatives.

The benzene-1,2-diamine moiety, on the other hand, introduces the potential for hydrogen bonding through its two adjacent amine groups. The crystal structures of other benzene-1,2-diamine derivatives often feature networks of intermolecular and intramolecular hydrogen bonds, which play a critical role in stabilizing the crystal lattice.

Based on these related structures, it can be hypothesized that the crystal structure of this compound would be characterized by:

Significant Steric Hindrance: The bulky adamantyl group would likely influence the orientation of the benzene (B151609) ring and hinder close packing.

Hydrogen Bonding: The two amine groups would be expected to form hydrogen bonds, potentially leading to the formation of dimers or extended chains within the crystal structure.

Molecular Conformation: The dihedral angle between the adamantyl substituent and the benzene ring will be a key structural feature, influenced by the balance between steric repulsion and electronic effects.

A representative table of crystallographic data for a related adamantane derivative, N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide, is provided below to illustrate typical parameters. hitachi-hightech.com

Crystallographic Parameter Value
Chemical FormulaC₁₆H₂₇N₃S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.54650(10)
b (Å)15.13080(10)
c (Å)9.25160(10)
β (°)103.137(1)
Volume (ų)1574.03(2)
Z4
Temperature (K)160

Table 1: Crystallographic data for N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide. hitachi-hightech.com

Further research involving the single-crystal X-ray diffraction of this compound is necessary to definitively determine its solid-state structure and confirm these hypotheses.

Thermal Analysis (e.g., DSC, TGA) for Material Properties (as applied to polymers and derivatives, not inherent compound properties)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal properties of polymers derived from this compound. The incorporation of the bulky, rigid adamantyl group into polymer backbones, such as those of polyimides and polyamides, is known to significantly impact their thermal stability and glass transition behavior.

Polyimides:

Polyimides containing adamantane moieties are recognized for their exceptional thermal properties. The introduction of the adamantyl group into the polymer chain restricts segmental motion, leading to a notable increase in the glass transition temperature (Tg). Research on polyimides derived from adamantane-containing diamines has shown that these materials exhibit high glass transition temperatures, often in the range of 285–440 °C. rsc.org This high Tg is a direct consequence of the rigid and bulky nature of the adamantane unit, which enhances the chain rigidity of the resulting polyimide.

Thermogravimetric analysis of these adamantane-containing polyimides typically demonstrates excellent thermal stability, with decomposition temperatures often exceeding 500 °C in an inert atmosphere. This high thermal stability makes them suitable for applications in high-temperature environments.

Polyamides and Poly(aramid-imide)s:

In polyamides and poly(aramid-imide)s, the adamantane group similarly enhances thermal properties. The rigid structure of the adamantyl unit contributes to higher glass transition temperatures and improved thermal stability compared to their non-adamantane-containing counterparts. The bulky side group can also influence the solubility of these polymers, often rendering them more soluble in organic solvents without compromising their thermal performance.

The following tables present representative data from studies on polymers containing adamantyl groups, illustrating the typical thermal properties observed.

Representative DSC Data for Adamantane-Containing Polyimides

Polymer Dianhydride Component Glass Transition Temperature (Tg) (°C)
ADMDA-based PolyimideCommercial Dianhydride285 - 440
DMADMDA-based PolyimideCommercial DianhydrideHigher than ADMDA-based

Table 2: Glass transition temperatures of polyimides derived from adamantane-containing diamines (ADMDA and DMADMDA). rsc.org

Representative TGA Data for Adamantane-Containing Polymers

Polymer Type Decomposition Temperature (5% Weight Loss) (°C) Atmosphere
Adamantane-based Polyimide> 512Nitrogen
Poly(arylene ether sulfone) with imide pendants> 512Not Specified

Table 3: Thermal stability of polymers incorporating adamantane or imide functionalities. rsc.org

The data consistently show that the incorporation of the this compound monomer into polymer chains is a highly effective strategy for producing materials with superior thermal stability and high glass transition temperatures, which are critical for advanced applications in the aerospace, electronics, and automotive industries.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis protocol for 4-(1-Adamantyl)benzene-1,2-diamine?

  • Methodological Answer : Begin by anchoring the synthesis pathway to established organic chemistry frameworks, such as reductive amination or coupling reactions involving adamantyl derivatives. Use factorial design (e.g., varying temperature, catalysts, and solvent systems) to optimize yield and purity . Characterize intermediates via NMR and LC-MS to validate structural integrity. Theoretical frameworks like density functional theory (DFT) can predict reaction feasibility and transition states .

Q. How can researchers address inconsistencies in spectroscopic data during compound characterization?

  • Methodological Answer : Systematically cross-validate data using complementary techniques (e.g., FT-IR for functional groups, X-ray crystallography for solid-state structure). If contradictions arise, revisit synthetic steps for potential byproducts or impurities. Employ statistical tools (e.g., principal component analysis) to isolate anomalies . Document procedural deviations rigorously to identify methodological gaps .

Q. What experimental controls are critical for studying the stability of this compound under varying conditions?

  • Methodological Answer : Implement a pre-test/post-test design with control groups exposed to stressors (e.g., UV light, humidity) versus inert conditions. Use HPLC to monitor degradation products and kinetic modeling to quantify half-life. Include blank runs and replicate samples to distinguish environmental vs. intrinsic instability .

Advanced Research Questions

Q. How can computational modeling enhance mechanistic studies of this compound in supramolecular assemblies?

  • Methodological Answer : Combine molecular dynamics (MD) simulations with experimental data (e.g., XRD, DSC) to model host-guest interactions. Use COMSOL Multiphysics for multi-physics coupling (e.g., diffusion-reaction dynamics) . Validate predictions via isothermal titration calorimetry (ITC) to quantify binding constants. Address discrepancies by refining force fields or sampling parameters .

Q. What strategies resolve contradictions between theoretical predictions and empirical results in hydrogen-bonding behavior?

  • Methodological Answer : Conduct a sensitivity analysis to identify variables (e.g., solvent polarity, steric effects) influencing hydrogen-bond networks. Compare lattice energy calculations (DFT) with experimental crystallographic data . If mismatches persist, explore alternative theoretical frameworks (e.g., quantum topology analysis) or revisit sample preparation protocols .

Q. How can AI-driven automation optimize reaction pathways for derivatives of this compound?

  • Methodological Answer : Deploy machine learning (ML) models trained on reaction databases to predict optimal conditions (e.g., catalysts, solvents). Integrate robotic platforms for high-throughput screening and real-time feedback. Validate AI proposals with small-scale experiments, iterating until convergence between predicted and observed outcomes .

Methodological Frameworks Table

Research ObjectiveKey MethodologiesTheoretical Anchors
Synthesis OptimizationFactorial Design, DFTOrganic Reaction Mechanisms
Stability AnalysisKinetic Modeling, HPLCChemical Kinetics
Mechanistic StudiesMD Simulations, ITCSupramolecular Chemistry
Data Contradiction ResolutionSensitivity Analysis, PCAScientific Literacy Principles

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.